N,N'-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide
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Overview
Description
N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide is a heterocyclic compound that features a pyrazole ring substituted with a formimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide typically involves the reaction of 3-amino-1H-pyrazole with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the DMF-DMA, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The formimidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: A compound with a similar pyrazole core but different functional groups.
Uniqueness
N,N’-Dimethyl-N-(1H-pyrazol-3-yl)formimidamide is unique due to its specific substitution pattern and the presence of the formimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,N'-dimethyl-N-(1H-pyrazol-5-yl)methanimidamide |
InChI |
InChI=1S/C6H10N4/c1-7-5-10(2)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9) |
InChI Key |
GQNYECVOCNZBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=CN(C)C1=CC=NN1 |
Origin of Product |
United States |
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